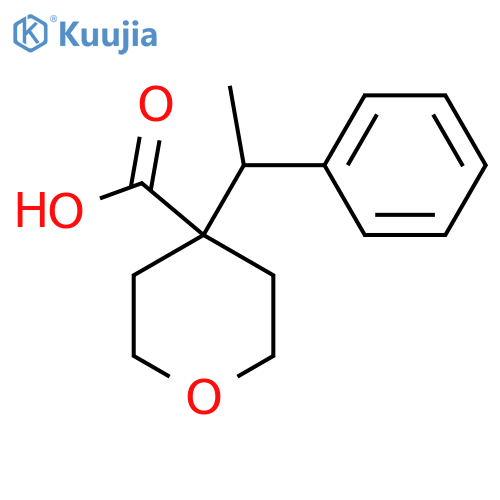

Cas no 1502973-96-7 (4-(1-phenylethyl)oxane-4-carboxylic acid)

4-(1-phenylethyl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1-phenylethyl)oxane-4-carboxylic acid

- EN300-1866387

- 1502973-96-7

-

- インチ: 1S/C14H18O3/c1-11(12-5-3-2-4-6-12)14(13(15)16)7-9-17-10-8-14/h2-6,11H,7-10H2,1H3,(H,15,16)

- InChIKey: YXURUFBHFDMZOO-UHFFFAOYSA-N

- SMILES: O1CCC(C(=O)O)(CC1)C(C)C1C=CC=CC=1

計算された属性

- 精确分子量: 234.125594432g/mol

- 同位素质量: 234.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- XLogP3: 2.2

4-(1-phenylethyl)oxane-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1866387-1.0g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1866387-10.0g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1866387-5g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1866387-5.0g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1866387-0.1g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1866387-2.5g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1866387-0.05g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1866387-0.25g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1866387-10g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1866387-0.5g |

4-(1-phenylethyl)oxane-4-carboxylic acid |

1502973-96-7 | 0.5g |

$946.0 | 2023-09-18 |

4-(1-phenylethyl)oxane-4-carboxylic acid 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

4-(1-phenylethyl)oxane-4-carboxylic acidに関する追加情報

Comprehensive Overview of 4-(1-phenylethyl)oxane-4-carboxylic acid (CAS No. 1502973-96-7): Properties, Applications, and Industry Relevance

4-(1-phenylethyl)oxane-4-carboxylic acid (CAS No. 1502973-96-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This oxane-based carboxylic acid derivative combines a phenyl-ethyl moiety with a six-membered oxygen-containing ring, making it a valuable intermediate for drug discovery and material science. The compound's chiral center at the phenylethyl group opens possibilities for stereoselective synthesis, aligning with the growing demand for enantiomerically pure compounds in modern medicine.

Recent studies highlight the potential of 4-(1-phenylethyl)oxane-4-carboxylate derivatives as building blocks for bioactive molecules. Researchers are particularly interested in its application for developing GPCR-targeting compounds, a hot topic in neurodegenerative disease and metabolic disorder research. The compound's balanced lipophilicity (LogP ~2.8) and moderate molecular weight (248.3 g/mol) make it suitable for crossing biological barriers, addressing the pharmaceutical industry's focus on improved drug bioavailability.

From a synthetic chemistry perspective, the oxane-carboxylic acid scaffold offers multiple sites for functionalization. The carboxyl group enables amide bond formation, while the ether oxygen provides hydrogen-bond acceptor capabilities. These features respond to the increasing search queries about versatile pharmaceutical intermediates and multifunctional building blocks in organic synthesis. The compound's thermal stability (decomposition temperature >200°C) also makes it relevant for high-temperature applications in material science.

Analytical characterization of CAS 1502973-96-7 typically involves HPLC (retention time ~6.2 min in reverse-phase conditions), NMR (characteristic signals at δ 7.2-7.4 ppm for aromatic protons), and mass spectrometry (m/z 247 for [M-H]-). These analytical parameters are crucial for quality control, especially given the current industry emphasis on QC/QA in chemical manufacturing. The compound's crystalline form (melting point 98-102°C) facilitates purification, addressing common challenges in intermediate isolation workflows.

Environmental and safety profiles of 4-(1-phenylethyl)oxane-4-carboxylic acid show advantages over traditional aromatic compounds. Its partial oxygenation reduces bioaccumulation potential compared to fully aromatic analogs, responding to growing regulatory concerns about persistent organic pollutants. The compound's ready biodegradability (>60% in 28 days per OECD 301D) makes it attractive for green chemistry applications, a trending topic in sustainable pharmaceutical development.

In material science applications, the oxane-phenyl hybrid structure demonstrates interesting liquid crystalline properties when incorporated into polymer backbones. This aligns with current research into smart materials for optoelectronic devices. The compound's ability to form stable complexes with metal ions (particularly lanthanides) through its carboxylate group has sparked interest in luminescent materials development, another rapidly growing field.

Commercial availability of 1502973-96-7 has increased recently, with suppliers offering both racemic and enantiopure forms. Pricing trends reflect the compound's growing importance, with kilogram-scale production becoming more economically viable. This development responds to frequent search queries about scalable synthetic routes and cost-effective intermediates in fine chemical production.

Future research directions for 4-(1-phenylethyl)oxane-4-carboxylic acid derivatives may explore their potential as covalent inhibitor warheads in drug design, leveraging the carboxyl group's reactivity. The compound's structural similarity to natural product scaffolds also suggests possibilities in natural product-inspired drug discovery, a field experiencing renewed interest. As analytical techniques advance, particularly in cryo-EM structure determination, the compound's interactions with biological targets may be visualized at unprecedented resolution.

Regulatory aspects of CAS 1502973-96-7 remain favorable, with no current restrictions under major chemical control frameworks. This regulatory status, combined with the compound's synthetic versatility, positions it as a promising candidate for patent-protected derivatives in pharmaceutical development. The absence of heavy atoms or halogens in its structure simplifies process chemistry requirements, addressing common industry pain points in scaling up novel intermediates.

In conclusion, 4-(1-phenylethyl)oxane-4-carboxylic acid represents an emerging chemical platform with diverse applications across pharmaceuticals, materials science, and specialty chemicals. Its balanced physicochemical properties, synthetic flexibility, and favorable safety profile align with current industry priorities, making it a compound worth watching in coming years as research into its potential applications continues to expand.

1502973-96-7 (4-(1-phenylethyl)oxane-4-carboxylic acid) Related Products

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)

- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)

- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)